molecular formula C22H22N6O7S2 B1456495 2-CeftazidiMe CAS No. 217796-42-4

2-CeftazidiMe

Cat. No. B1456495
CAS RN: 217796-42-4
M. Wt: 546.6 g/mol
InChI Key: LRKHKETXQNDOKF-KZXIYFNPSA-N
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Description

Ceftazidime is a semisynthetic, broad-spectrum, beta-lactam antibacterial drug for parenteral administration . It is the pentahydrate of pyridinium, 1-[[7-[[(2-amino-4-thiazolyl)[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, hydroxide, inner salt .


Synthesis Analysis

A route was developed to make [2H6]ceftazidime in eight steps from the commercially available labeled starting material [2H7]isobutyric acid . Ceftazidime complexes show higher activity than ceftazidime for some strains .


Molecular Structure Analysis

The molecular formula of Ceftazidime is C22H22N6O7S2, representing a molecular weight of 546.65 . The structure of Ceftazidime has been analyzed using various techniques such as FTIR, XRD, and TG/DTG curves .


Chemical Reactions Analysis

The electrochemical oxidation of Ceftazidime has been studied using a novel rare earth metal Ce and carbon nanotubes codoped PbO2 electrode . The results demonstrated that electrochemical oxidation of Ceftazidime over the G/CNT-Ce/PbO2-Ce electrode was highly effective .


Physical And Chemical Properties Analysis

Ceftazidime is a white to cream-colored crystalline powder . Solutions of Ceftazidime range in color from light yellow to amber, depending on the diluent and volume used . The pH of freshly constituted solutions usually ranges from 5 to 8 .

Scientific Research Applications

Treatment of Pseudomonas Aeruginosa Infections

Ceftazidime is notably effective against Pseudomonas aeruginosa , an opportunistic Gram-negative pathogen. It’s used in treating serious infections, including those that are multidrug-resistant (MDR) and extensively drug-resistant (XDR). Ceftazidime, particularly in combination with avibactam, has shown promising results in clinical trials for complicated intra-abdominal infections, urinary tract infections, and hospital-acquired pneumonia caused by this pathogen .

Management of Multidrug-Resistant Gram-Negative Bacteria

The compound has been a cornerstone in the fight against multidrug-resistant Gram-negative bacteria (MDR-GNB). It’s particularly effective against carbapenem-resistant Enterobacterales (CRE) and Pseudomonas aeruginosa. Real-world experiences suggest that Ceftazidime-avibactam offers significant benefits over older agents, even for patients with immunocompromised status .

Inhibition of SARS-CoV-2 Infection

Ceftazidime has shown a broad inhibitory effect on the infection of SARS-CoV-2, including the Omicron variant, in vitro. It works by blocking the spike protein-ACE2 interaction, which is crucial for the virus’s entry into host cells. This suggests a potential role for Ceftazidime in managing COVID-19 patients, especially those infected with variants that have shown resistance to other treatments .

Drug Delivery Systems

Innovative methods have been explored for the extraction, determination, and delivery of Ceftazidime in simulated gastric and real biological fluids. This includes the use of modified magnetic nanoparticles grafted with polymers for in vitro drug delivery systems. Such applications highlight the potential of Ceftazidime in targeted drug delivery and controlled release .

Antibiotic Therapy in Complex Infections

Ceftazidime-avibactam is also used for treating serious infections due to aerobic Gram-negative organisms, especially in adults with limited treatment options. Its real-world use has been evaluated through systematic literature reviews, underscoring its importance in antibiotic therapy .

Mechanism of Action

Target of Action

The primary target of 2-Ceftazidime is a family of enzymes known as “penicillin-binding proteins” (PBPs) present in bacteria . These proteins play a crucial role in the synthesis and remodeling of the bacterial cell wall, which is composed of a glycopeptide polymer commonly known as peptidoglycan .

Mode of Action

2-Ceftazidime, a third-generation cephalosporin, interacts with its targets, the PBPs, by inhibiting them . This inhibition of essential PBPs results in impaired cell wall homeostasis, leading to the loss of cell integrity and ultimately bacterial cell death . This broad-spectrum antibacterial activity of 2-Ceftazidime is effective against some treatment-resistant bacteria such as Pseudomonas aeruginosa .

Biochemical Pathways

The action of 2-Ceftazidime affects the peptidoglycan biosynthetic pathway, which is crucial for bacterial cell wall synthesis . Furthermore, 2-Ceftazidime substantially inhibits central carbon metabolism, including the pentose phosphate pathway and tricarboxylic acid cycle .

Pharmacokinetics

Both 2-Ceftazidime and its common combination partner, avibactam, have a half-life of approximately 2 hours, making them suitable to be combined in a fixed-dose combination ratio . Renal clearance is the primary elimination pathway for both 2-Ceftazidime and avibactam, and dose adjustment is required in patients with moderate and severe renal impairment . The clinical dosing regimen of 2-Ceftazidime/avibactam is 2/0.5 g administered every 8 hours as a 2-hour intravenous infusion in patients with normal renal function .

Result of Action

The molecular effect of 2-Ceftazidime involves the upregulation of p27 protein levels by inhibiting p27 ubiquitination . The p27 protein is a classic negative regulator of the cell cycle . At the cellular level, 2-Ceftazidime can impede the cell cycle from G1 to S phase, thus inhibiting cell proliferation . Furthermore, 2-Ceftazidime promotes p27 expression and inhibits cell proliferation by reducing Skp2, a substrate recognition component of the Skp2-Cullin-F-box (SCF) ubiquitin ligase .

Action Environment

Environmental factors such as sludge age, reaction time, temperature, microbial community, and different co-metabolism substrates can affect the biological treatment of antibiotic wastewater, which includes 2-Ceftazidime . These factors can influence the degradation strategies, mechanisms involved in biodegradable and non-biodegradable routes, and the main factors affecting degradation strategies .

Safety and Hazards

Ceftazidime should be handled with care to avoid dust formation . Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

Ceftazidime has been identified as a potential drug to inhibit SARS-CoV-2 infection in vitro by blocking spike protein–ACE2 interaction . Further clinical trials are required to determine the in vivo efficacy of these combination treatments in true clinical infections .

Relevant Papers The relevant papers retrieved provide valuable information about Ceftazidime. For instance, one paper discusses the evidence-based review of its pharmacology and potential use in the treatment of Gram-negative bacterial infections . Another paper discusses its potential use as a drug to inhibit SARS-CoV-2 infection .

properties

IUPAC Name

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O7S2/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27/h3-7,9-10,14-15,18H,8H2,1-2H3,(H4-,23,24,25,29,31,32,33,34)/t14-,15?,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKHKETXQNDOKF-KZXIYFNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(C(=CS3)C[N+]4=CC=CC=C4)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)N[C@H]2[C@@H]3N(C2=O)C(C(=CS3)C[N+]4=CC=CC=C4)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 71433543

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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